molecular formula C5H14Cl2N2O B2852236 5-Aminopiperidin-3-ol;dihydrochloride CAS No. 2445784-53-0

5-Aminopiperidin-3-ol;dihydrochloride

Cat. No. B2852236
CAS RN: 2445784-53-0
M. Wt: 189.08
InChI Key: MNGROFFQGJRINZ-UHFFFAOYSA-N
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Description

5-Aminopiperidin-3-ol;dihydrochloride is a chemical compound that has gained considerable attention in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Activity

Piperidine derivatives have been found to exhibit a wide range of biological and pharmacological activities . This includes potential applications in the treatment of various diseases and conditions.

Multicomponent Reactions

Piperidines are often used in multicomponent reactions, a type of chemical reaction in which three or more reactants combine to form a product . These reactions are particularly useful in the synthesis of complex organic compounds.

Hydrogenation

Piperidines can be used in hydrogenation reactions, a type of chemical reaction in which hydrogen is added to a molecule . This can be useful in various industrial applications, including the production of certain types of plastics and chemicals.

Cyclization

Piperidines can be used in cyclization reactions, a type of chemical reaction in which a molecule is transformed into a cyclic compound . This can be useful in the synthesis of various types of organic compounds.

Amination

Piperidines can be used in amination reactions, a type of chemical reaction in which an amine group is introduced into a molecule . This can be useful in the synthesis of various types of organic compounds, including certain types of drugs and pharmaceuticals.

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that 5-Aminopiperidin-3-ol;dihydrochloride may have multiple potential targets.

Mode of Action

Piperidine derivatives are known to interact with various biological targets and exert diverse pharmacological effects . The specific interactions of 5-Aminopiperidin-3-ol;dihydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities

Pharmacokinetics

Its molecular weight is 18908 , which may influence its absorption and distribution characteristics.

Result of Action

Given the diverse pharmacological activities of piperidine derivatives , this compound may have multiple potential effects at the molecular and cellular levels.

properties

IUPAC Name

5-aminopiperidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGROFFQGJRINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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